molecular formula C7H11NO B3147064 rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one CAS No. 6142-56-9

rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one

Cat. No.: B3147064
CAS No.: 6142-56-9
M. Wt: 125.17 g/mol
InChI Key: BRGPSZFYMOKYSJ-RITPCOANSA-N
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Description

rac-(1R,5S)-6-Azabicyclo[321]octan-7-one is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

The synthesis of rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a suitable amine with a cyclic ketone in the presence of a catalyst. Industrial production methods may involve optimizing these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic compounds, such as:

Properties

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-2-1-3-6(4-5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGPSZFYMOKYSJ-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275334
Record name 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820570-86-2
Record name 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820570-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azabicyclo[3.2.1]octan-7-one, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 2
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 3
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 4
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 5
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Reactant of Route 6
rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one

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